![molecular formula C27H37N3O3S B10817650 N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide is a complex organic compound known for its unique structural properties.
Preparation Methods
The synthesis of Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide involves multiple steps. One common method includes the radical functionalization of adamantane derivatives. This process often utilizes carbocation or radical intermediates due to their stability and reactivity . Industrial production methods may involve the use of stoichiometric ammonium persulfate and silver nitrate to induce oxidative decarboxylation .
Chemical Reactions Analysis
Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as ammonium persulfate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a probe in chemical reactions.
Biology: Studied for its potential as a fluorescent probe in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an anti-tuberculosis agent.
Industry: Utilized in the development of nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide involves its interaction with specific molecular targets. For instance, it has been shown to interact with camphor 5-monooxygenase in Pseudomonas putida, playing a role in the camphor oxidation system .
Comparison with Similar Compounds
Similar compounds include Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Octyl-Amide. Compared to these compounds, Adamantane-1-Carboxylic Acid-5-Dimethylamino-Naphthalene-1-Sulfonylamino-Butyl-Amide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C27H37N3O3S |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H37N3O3S/c1-30(2)24-9-5-8-23-22(24)7-6-10-25(23)34(32,33)29-12-4-3-11-28-26(31)27-16-19-13-20(17-27)15-21(14-19)18-27/h5-10,19-21,29H,3-4,11-18H2,1-2H3,(H,28,31) |
InChI Key |
RCSLIFYNVZXHOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


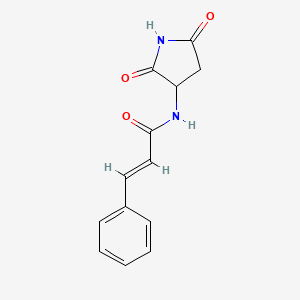
![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)
![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
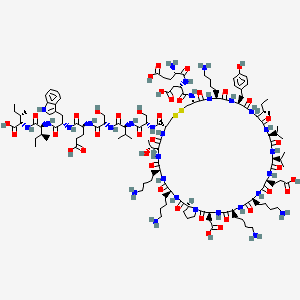
![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)
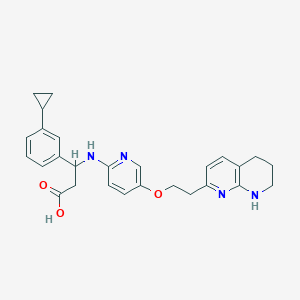
![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
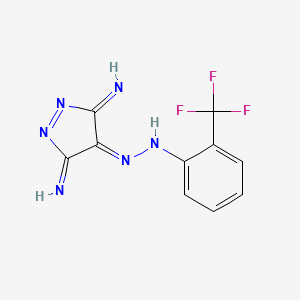
![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
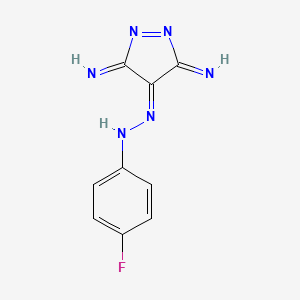
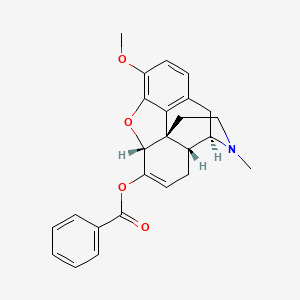
![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)
![2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
